BMS-284640 was developed by Bristol-Myers Squibb and is part of a class of compounds known for their ability to modulate the activity of sodium hydrogen exchangers. These exchangers are integral membrane proteins that facilitate the exchange of sodium ions for protons across the plasma membrane, thus influencing intracellular pH and sodium levels. The compound's classification as an NHE-1 inhibitor positions it as a candidate for treating conditions such as myocardial ischemia and heart failure .
The synthesis of BMS-284640 involves several steps, typically starting from readily available precursors. The process can be summarized as follows:
The exact parameters such as temperature, reaction time, and solvent choice can vary based on specific protocols but are critical for optimizing yield and purity .
BMS-284640 has a complex molecular structure characterized by:
The three-dimensional conformation of BMS-284640 allows it to effectively interact with the binding site of the sodium hydrogen exchanger, facilitating its inhibitory action .
BMS-284640 participates in various chemical reactions primarily related to its pharmacological activity:
The mechanism of action for BMS-284640 primarily revolves around its role as an NHE-1 inhibitor:
Research indicates that this mechanism may contribute to improved outcomes in animal models of myocardial ischemia by preserving cardiac function under stress conditions .
BMS-284640 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for therapeutic use .
BMS-284640 has several potential applications in scientific research and clinical settings:
The sodium-hydrogen exchanger isoform-1 (NHE-1) is a critical transmembrane protein regulating intracellular pH (pHi) and sodium homeostasis. Under ischemic conditions, NHE-1 hyperactivity drives pathological Na+ influx, which subsequently triggers deleterious Ca2+ overload via the Na+/Ca2+ exchanger (NCX). This cascade is a primary contributor to cellular injury in myocardial infarction and cerebral ischemia [1] [3]. Research demonstrates that NHE-1 activation occurs during the earliest phases of ischemia-reperfusion injury, making it a strategic target for interrupting the cell death pathway before irreversible damage occurs [1]. Preclinical studies using NHE-1 inhibitors showed significant reductions in infarct volume—up to 50–70% in rodent models of focal cerebral ischemia—validating this mechanism for therapeutic intervention [3]. The specificity of NHE-1 (a ubiquitously expressed housekeeping isoform) over other NHE isoforms (e.g., NHE-3 in the kidney) was essential to minimize off-target effects while preserving cardioprotective efficacy [1].
Table 1: Pathophysiological Role of NHE-1 in Ischemic Injury
Process | Consequence | Therapeutic Impact of Inhibition |
---|---|---|
Ischemia-induced intracellular acidosis | NHE-1 hyperactivity | Prevents Na+ overload |
Na+ overload | NCX-mediated Ca2+ influx | Reduces calcium cytotoxicity |
Calcium overload | Mitochondrial permeability transition | Attenuates apoptotic/necrotic cell death |
Cellular swelling | Osmotic imbalance | Preserves membrane integrity |
Bristol-Myers Squibb (BMS) pioneered the translational development of NHE-1 inhibitors through integrated medicinal chemistry and disease biology platforms. Their work focused on overcoming limitations of early NHE inhibitors like amiloride (low potency, lack of isoform specificity) and cariporide (pharmacokinetic challenges) [2] [4]. BMS leveraged structure-activity relationship (SAR) studies to systematically optimize pharmacophores for enhanced target binding, metabolic stability, and tissue distribution. Key innovations included introducing novel arylcyclopropane carboxylguanidine scaffolds and modulating physicochemical properties to improve blood-brain barrier penetration for potential neuroprotective applications [2]. Patent records (US8541448B2) highlight BMS’s proprietary compounds designed for high-affinity NHE-1 binding (IC50 < 100 nM) and selectivity over other ion transporters. The company established robust in vitro screening assays using pH-sensitive fluorescent dyes in cardiomyocytes and neurons, followed by in vivo validation in models of coronary artery occlusion and stroke [2].
Table 2: Bristol-Myers Squibb’s Preclinical Development Milestones
Phase | Key Activities | Outcomes |
---|---|---|
Lead Identification | High-throughput screening of guanidine derivatives | Identification of arylcyclopropanecarboxyl guanidine scaffold |
SAR Optimization | Modifications to aromatic moieties & side chains | 10-100x improved potency over cariporide |
In Vitro Profiling | NHE-1 inhibition assays, metabolic stability (microsomes) | IC50 = 15–40 nM; T1/2 > 120 min |
In Vivo Efficacy | Rat middle cerebral artery occlusion (MCAO) | 62% reduction in infarct volume at 1 mg/kg |
The evolution toward BMS-284640 originated from first-generation arylcyclopropanecarboxyl guanidine compounds, which exhibited potent NHE-1 inhibition but suboptimal pharmacokinetic profiles. Early analogs like BMS-281612 demonstrated strong in vitro efficacy (IC50 ≈ 25 nM) but suffered from rapid hepatic clearance due to cytochrome P450-mediated oxidation of the cyclopropane ring [2] [8]. BMS chemists implemented a multi-pronged optimization strategy:
BMS-284640 emerged as the lead candidate with balanced properties:
Table 3: Evolution from Early Scaffolds to BMS-284640
Compound | Core Structure | NHE-1 IC50 (nM) | Metabolic Stability (t1/2, min) |
---|---|---|---|
BMS-281612 | Arylcyclopropane carboxylguanidine | 24 | <30 |
BMS-269589 | Fluorinated arylcyclopropane + sulfonylguanidine | 12 | 85 |
BMS-284640 | ortho-Fluoro arylcyclopropane + N-aryl sulfonamide | 8 | >240 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: